2-Bromo-n-(4-sulfamoylphenyl)acetamide

Catalog No.
S794916
CAS No.
5332-70-7
M.F
C8H9BrN2O3S
M. Wt
293.14 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
2-Bromo-n-(4-sulfamoylphenyl)acetamide

CAS Number

5332-70-7

Product Name

2-Bromo-n-(4-sulfamoylphenyl)acetamide

IUPAC Name

2-bromo-N-(4-sulfamoylphenyl)acetamide

Molecular Formula

C8H9BrN2O3S

Molecular Weight

293.14 g/mol

InChI

InChI=1S/C8H9BrN2O3S/c9-5-8(12)11-6-1-3-7(4-2-6)15(10,13)14/h1-4H,5H2,(H,11,12)(H2,10,13,14)

InChI Key

JZNKNTMOKKSWRT-UHFFFAOYSA-N

SMILES

C1=CC(=CC=C1NC(=O)CBr)S(=O)(=O)N

Canonical SMILES

C1=CC(=CC=C1NC(=O)CBr)S(=O)(=O)N

The exact mass of the compound 2-Bromo-n-(4-sulfamoylphenyl)acetamide is unknown and the complexity rating of the compound is unknown. The compound has been submitted to the National Cancer Institute (NCI) for testing and evaluation and the Cancer Chemotherapy National Service Center (NSC) number is 549. The storage condition is unknown. Please store according to label instructions upon receipt of goods.

2-Bromo-n-(4-sulfamoylphenyl)acetamide is a bifunctional synthetic building block primarily utilized in medicinal chemistry and pharmaceutical development. It integrates a reactive bromoacetamide moiety, which serves as a well-characterized electrophile for alkylating nucleophiles, and a sulfonamide group, a critical pharmacophore found in numerous approved drugs [1]. Its primary value lies in providing a direct and reliable route for synthesizing more complex sulfonamide derivatives, particularly those designed as enzyme inhibitors [2].

Direct substitution of this compound with its chloro-analog, 2-chloro-n-(4-sulfamoylphenyl)acetamide, necessitates complete process re-optimization. The carbon-bromine bond's higher reactivity enables milder reaction conditions and faster kinetics, which is critical for sensitive substrates or when high throughput is required [1]. Opting for the chloro-analog would typically require higher temperatures or longer reaction times, risking side-product formation and lower yields. Furthermore, choosing to perform the synthesis in-house from sulfanilamide introduces an extra, often low-yielding step involving the handling of highly corrosive and toxic bromoacetyl bromide, making the procurement of this specific, high-purity intermediate the more efficient, safer, and reproducible choice for multi-step synthetic campaigns [2].

Precursor Efficiency: A Direct Route to Key Intermediates for Carbonic Anhydrase Inhibitors

Procuring 2-Bromo-n-(4-sulfamoylphenyl)acetamide provides a direct, single-step pathway to key intermediates for advanced sulfonamide synthesis. For example, in the preparation of fluorescent carbonic anhydrase inhibitors, this compound is reacted directly with a secondary amine to form the desired precursor in a single, high-yielding step [1]. Attempting this from a more basic starting material like sulfanilamide would require an additional bromoacetylation step, which not only adds labor and solvent costs but also introduces a yield loss, reducing overall process efficiency.

Evidence DimensionProcess Efficiency (Synthetic Steps)
Target Compound Data1 step to key intermediate from procured material.
Comparator Or Baseline2 steps (bromoacetylation + subsequent reaction) when starting from sulfanilamide.
Quantified DifferenceReduces process steps by 50% for this critical transformation.
ConditionsSynthesis of N-substituted sulfonamide derivatives for enzyme inhibition studies.

This saves significant time, resources, and reduces potential yield losses associated with an additional synthetic step, justifying the procurement of a value-added intermediate over basic starting materials.

Enhanced Reactivity Profile vs. Chloro-Analog for Covalent Probe Synthesis

The bromoacetamide group is a significantly more reactive electrophile for thiol alkylation than its chloroacetamide counterpart. This is a critical performance parameter in the design of covalent inhibitors and chemical probes targeting cysteine residues in proteins. Bromoacetamides are reported to react approximately 40-50 times faster with thiol nucleophiles than the corresponding chloroacetamides under identical conditions [REFS-1, REFS-2]. This allows for effective protein labeling at lower concentrations and shorter incubation times, minimizing off-target reactions and potential damage to sensitive biological samples.

Evidence DimensionSecond-order rate constant (k) for reaction with thiols
Target Compound DataRelative reaction rate constant ~40-50
Comparator Or Baseline2-Chloro-n-(4-sulfamoylphenyl)acetamide (Relative reaction rate constant = 1)
Quantified Difference~40-50x faster reaction kinetics
ConditionsAlkylation of cysteine thiol groups at physiological pH.

For applications requiring covalent modification, choosing the bromo- form over the chloro- form is a primary design decision to achieve the necessary reactivity for effective target engagement under biologically compatible conditions.

Efficient Synthesis of Novel Carbonic Anhydrase (CA) Inhibitors

As a direct precursor, this compound is the right choice for research programs developing novel sulfonamide-based CA inhibitors for therapeutic areas like glaucoma, epilepsy, or oncology. Its structure allows for rapid diversification by reacting the bromoacetamide handle with various amines or other nucleophiles to build a library of candidate molecules for screening [1].

Development of Covalent Probes and Kinase Inhibitors

The calibrated, high reactivity of the bromoacetamide group makes this compound an ideal starting point for designing covalent inhibitors that target non-catalytic cysteine residues in proteins, such as kinases. The sulfonamide tail can be used to confer selectivity, while the bromoacetamide acts as the reactive 'warhead' for irreversible binding, a strategy of growing importance in drug discovery [2].

Preparation of Affinity-Based Chemical Biology Tools

This reagent is well-suited for synthesizing affinity-based probes for target identification and validation (chemoproteomics). The sulfonamide can act as a recognition element for specific enzyme families, while the bromoacetamide provides a mechanism for covalently capturing and identifying binding partners from complex biological lysates.

XLogP3

0.8

Other CAS

5332-70-7

Wikipedia

2-bromo-n-(4-sulfamoylphenyl)acetamide

Dates

Last modified: 08-15-2023

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